alpha-(1-(Isobutylamino)ethyl)-2-thiophenemethanol hydrochloride
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Overview
Description
Alpha-(1-(Isobutylamino)ethyl)-2-thiophenemethanol hydrochloride is a chemical compound that belongs to the class of alpha-amino ketones. This compound is characterized by the presence of a thiophene ring, an isobutylamino group, and a methanol group. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha-(1-(Isobutylamino)ethyl)-2-thiophenemethanol hydrochloride typically involves the nucleophilic substitution of an alpha-halogenated ketone with an amine. The reaction conditions often include the use of solvents such as ethanol or methanol and a base like sodium hydroxide to facilitate the reaction . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for the continuous production of the compound, ensuring higher yields and purity. The use of automated systems and reactors can also help in optimizing the reaction conditions and minimizing the production costs.
Chemical Reactions Analysis
Types of Reactions
Alpha-(1-(Isobutylamino)ethyl)-2-thiophenemethanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Ketones and carboxylic acids.
Reduction: Alcohols and amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Alpha-(1-(Isobutylamino)ethyl)-2-thiophenemethanol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems and its interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of alpha-(1-(Isobutylamino)ethyl)-2-thiophenemethanol hydrochloride involves its interaction with specific molecular targets. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Alpha-(1-(Isobutylamino)ethyl)-2-thiophenemethanol hydrochloride can be compared with other similar compounds such as:
- Alpha-(1-(Dimethylamino)ethyl)-2-thiophenemethanol hydrochloride
- Alpha-(1-(Ethylamino)ethyl)-2-thiophenemethanol hydrochloride
These compounds share similar structural features but differ in the nature of the amino group. The presence of different substituents can lead to variations in their chemical reactivity and biological activity, highlighting the uniqueness of this compound .
Properties
CAS No. |
31634-25-0 |
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Molecular Formula |
C11H20ClNOS |
Molecular Weight |
249.80 g/mol |
IUPAC Name |
2-(2-methylpropylamino)-1-thiophen-2-ylpropan-1-ol;hydrochloride |
InChI |
InChI=1S/C11H19NOS.ClH/c1-8(2)7-12-9(3)11(13)10-5-4-6-14-10;/h4-6,8-9,11-13H,7H2,1-3H3;1H |
InChI Key |
GWEBJNXEQIKNFX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNC(C)C(C1=CC=CS1)O.Cl |
Origin of Product |
United States |
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